Bicillin-3 - 8067-92-3

Bicillin-3

Catalog Number: EVT-1592352
CAS Number: 8067-92-3
Molecular Formula: C93H111KN12O18S4
Molecular Weight: 1852.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bicillin-3, also known as penicillin G benzathine, is a long-acting formulation of penicillin used primarily in the treatment of various bacterial infections. It is particularly effective against infections caused by susceptible strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. The compound is classified under the beta-lactam antibiotics, specifically within the penicillin class.

Source

Bicillin-3 is synthesized from penicillin G, which is derived from the mold Penicillium chrysogenum. The synthesis involves a reaction with dibenzylethylenediamine, resulting in a compound that has enhanced pharmacokinetic properties, allowing for prolonged therapeutic effects when administered intramuscularly.

Classification

Bicillin-3 falls under the category of beta-lactam antibiotics. It is classified as a natural penicillin and is often used in clinical settings for its efficacy in treating infections that require sustained antibiotic levels over time.

Synthesis Analysis

Methods

The synthesis of Bicillin-3 involves several key steps:

  1. Reaction: Penicillin G reacts with dibenzylethylenediamine in a 2:1 molar ratio.
  2. Conditions: The reaction typically occurs in an aqueous environment under controlled pH to facilitate the formation of the benzathine salt.
  3. Purification: Post-reaction, the product undergoes purification processes such as crystallization to yield a stable compound.

Technical Details

The synthesis process requires careful monitoring of temperature and pH to ensure optimal yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess the purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of Bicillin-3 can be represented as follows:

  • Chemical Formula: C_21H_24N_2O_5S
  • Molecular Weight: Approximately 432.56 g/mol

Data

The structural analysis reveals that Bicillin-3 consists of a beta-lactam ring characteristic of penicillins, along with a side chain that enhances its solubility and stability. The presence of sulfur in its structure is typical for thiazolidine rings found in penicillins.

Chemical Reactions Analysis

Reactions

Bicillin-3 undergoes hydrolysis to release penicillin G upon administration. This reaction is essential for its therapeutic action, as penicillin G is responsible for inhibiting bacterial cell wall synthesis.

Technical Details

The hydrolysis reaction can be influenced by factors such as pH and temperature, which affect the stability and release rate of the antibiotic. Studies have shown that Bicillin-3 has an extremely low solubility in water, which contributes to its slow release profile when injected intramuscularly.

Mechanism of Action

Process

Bicillin-3 exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in bacterial cell walls.

Data

Research indicates that Bicillin-3's mechanism leads to cell lysis and death in susceptible bacteria due to weakened cell walls. The slow release from injection sites results in sustained serum levels of penicillin G, allowing for prolonged antibacterial activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Very slightly soluble in water; sparingly soluble in alcohol
  • Melting Point: Approximately 120–130 °C (decomposes)

Chemical Properties

Relevant analyses confirm that Bicillin-3 maintains stability over time when stored appropriately, making it suitable for clinical use.

Applications

Bicillin-3 is utilized primarily in medical settings for:

  • Treatment of Infections: Effective against rheumatic fever, syphilis, and other infections caused by susceptible organisms.
  • Prophylaxis: Used to prevent bacterial endocarditis in patients with certain heart conditions undergoing dental or surgical procedures.
  • Long-Term Therapy: Its slow-release formulation allows for less frequent dosing compared to other penicillins, improving patient compliance.
Historical Development & Contextualization of Bicillin-3

Emergence in Soviet-Era Pharmacological Research

Bicillin-3 originated within the Soviet pharmaceutical research infrastructure during the mid-20th century, reflecting a strategic focus on accessible, long-acting antibacterial agents. Unlike Western penicillin development—which prioritized isolated compounds like penicillin G benzathine (Bicillin L-A)—Soviet researchers pursued combinatorial formulations. The core innovation lay in blending three distinct penicillin salts to achieve prolonged therapeutic effects while circumventing patent restrictions and manufacturing limitations of single-component antibiotics [8].

Initial clinical trials, primarily documented in Soviet medical literature (e.g., Sovetskaya Meditsina), targeted deep-seated staphylococcal infections like staphyloderma. A 1965 study demonstrated Bicillin-3’s efficacy in outpatient settings, noting its ability to maintain bactericidal concentrations for 6–8 days post-intramuscular injection—significantly longer than aqueous penicillin formulations [2]. This aligned with state objectives to reduce hospitalization needs and optimize resource allocation in public health systems. Key research was conducted at institutes like the Leningrad Antibiotics Research Center, where scientists optimized ratios of constituent penicillins to balance solubility and sustained release [8].

Table: Key Components of Bicillin-3

Penicillin SaltChemical RolePharmacokinetic Contribution
Benzathine benzylpenicillinPrimary bactericidal agentUltra-slow hydrolysis (weeks)
Sodium benzylpenicillinRapid-onset componentImmediate peak serum concentrations
Procaine benzylpenicillinStabilizer & solubility modulatorIntermediate release (3–5 days)

Evolution from Bicillin Formulations (Bicillin-1, Bicillin-5)

Bicillin-3 represented an intermediary stage in a systematic Soviet effort to refine depot-type penicillins. Its development responded to clinical limitations observed in earlier variants:

  • Bicillin-1 (benzathine-only): Provided extended release but delayed therapeutic onset (≥24 hours), rendering it ineffective for acute infections [8].
  • Bicillin-5: Combined benzathine and procaine penicillins but faced stability issues during storage, limiting shelf life [8].

Bicillin-3’s triple-salt architecture addressed these gaps by incorporating sodium penicillin for rapid bacteremia control, procaine for intermediate coverage, and benzathine for long-term prophylaxis. This is quantitatively contrasted below:

Table: Comparative Properties of Bicillin Formulations

FormulationComponentsRelease ProfilePrimary Clinical Use
Bicillin-1Benzathine penicillin G14–21 daysRheumatic fever prophylaxis
Bicillin-3Benzathine + Sodium + Procaine penicillinsTriphasic: 0–24h, 1–5d, 7–14dAcute infections + prophylaxis
Bicillin-5Benzathine + Procaine penicillinsBiphasic: 1–3d, 7–14dSyphilis, streptococcal infections

The addition of sodium penicillin in Bicillin-3 was pivotal, enabling its use for erysipelas and early syphilis—conditions requiring both immediate and sustained spirocheticidal activity [8] [10].

Transition from Antibacterial Use to Novel Therapeutic Applications

Originally approved for bacterial dermal and respiratory infections, Bicillin-3’s application spectrum shifted due to two factors:

  • Emergence of Penicillin Resistance: Rising β-lactamase prevalence in Staphylococcus aureus diminished Bicillin-3’s utility for hospital-acquired infections by the 1980s [8].
  • Therapeutic Advantages in Specific Pathologies: Clinical studies validated its efficacy against Treponema pallidum in early syphilis and Streptococcus pyogenes in erysipelas, where its multikinetic profile outperformed monocomponent penicillins. Notably, the rapid sodium fraction reduced lesion progression in erysipelas within 24 hours, while benzathine components prevented relapse [8].

This transition is evidenced by Soviet formulary revisions in the 1970s, which reclassified Bicillin-3 as a "targeted therapeutic" for outpatient management of endemic treponemal infections and recurrent streptococcal dermal infections. Its decline in general antibacterial use paralleled global antibiotic advancements but underscored its niche role in settings requiring cost-effective, long-acting parenteral agents [2] [8].

Table: Timeline of Bicillin-3’s Therapeutic Shifts

PeriodDominant Clinical UseKey Research Findings
1960s–1970sStaphyloderma, respiratory infections89% efficacy in deep staphyloderma (1965 trial) [2]
1980s–1990sErysipelas, early syphilisSuperior relapse prevention vs. Bicillin-1
Post-2000Limited to niche indicationsSupplanted by β-lactamase-stable antibiotics

Bicillin-3’s legacy persists in former Soviet states for select infections, though WHO essential medicine lists now exclusively recommend benzathine monopenicillins (e.g., Bicillin L-A) due to standardization priorities [6].

Properties

CAS Number

8067-92-3

Product Name

Bicillin-3

IUPAC Name

potassium;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C93H111KN12O18S4

Molecular Weight

1852.3 g/mol

InChI

InChI=1S/4C16H18N2O4S.C16H20N2.C13H20N2O2.K/c4*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h4*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;5-8H,3-4,9-10,14H2,1-2H3;/q;;;;;;+1/p-1/t4*11-,12+,14-;;;/m1111.../s1

InChI Key

UWGHBOXQOJIGDX-QESCWDNQSA-M

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

Synonyms

enzathine benzylpenicillin - procaine benzylpenicillin
benzathine benzylpenicillin, procaine benzylpenicillin drug combination
benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin potassium drug combination
benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin sodium drug combination
benzathine benzylpenicillin, procaine benzylpenicillin, drug combination
Bicillin 1
bicillin C-R
Bicillin forte
Bicillin III
Bicillin-3
Retacillin
retazillin

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.